molecular formula C11H10O3 B8617228 2-Methyl-4-oxo-4-phenylbut-2-enoic acid CAS No. 58182-68-6

2-Methyl-4-oxo-4-phenylbut-2-enoic acid

Cat. No.: B8617228
CAS No.: 58182-68-6
M. Wt: 190.19 g/mol
InChI Key: BLMRYSUYNBNSJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-4-oxo-4-phenylbut-2-enoic acid, provided with the CAS Number 15121-71-8, is a high-purity chemical compound offered for research and development purposes. This compound features a molecular formula of C11H10O3 and a molecular weight of 190.20 g/mol . Its structure incorporates both a carboxylic acid and a ketone functional group, making it a versatile intermediate in organic synthesis . Researchers value this specific (E)-isomer as a specialized building block for constructing more complex molecules, particularly in the fields of medicinal chemistry and materials science . The presence of the methyl group on the alkene chain can influence both the compound's reactivity and its physical properties, offering a point of differentiation for synthetic studies. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Proper safety data sheets (SDS) should be consulted before handling.

Properties

CAS No.

58182-68-6

Molecular Formula

C11H10O3

Molecular Weight

190.19 g/mol

IUPAC Name

2-methyl-4-oxo-4-phenylbut-2-enoic acid

InChI

InChI=1S/C11H10O3/c1-8(11(13)14)7-10(12)9-5-3-2-4-6-9/h2-7H,1H3,(H,13,14)

InChI Key

BLMRYSUYNBNSJA-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=O)C1=CC=CC=C1)C(=O)O

Origin of Product

United States

Scientific Research Applications

Biological Applications

Research indicates that 2-methyl-4-oxo-4-phenylbut-2-enoic acid exhibits various biological activities, which position it as a candidate for therapeutic applications:

  • Anti-inflammatory Properties : The compound has shown potential in inhibiting enzymes involved in inflammatory pathways, suggesting its use in treating conditions like arthritis and other inflammatory diseases.
  • Antimicrobial Activity : Similar to other cinnamic acid derivatives, it has been investigated for its antimicrobial and antifungal properties, indicating possible applications in pharmaceuticals and agriculture.
  • Anticancer Potential : Preliminary studies suggest that this compound may possess anticancer properties due to its ability to interfere with specific biological pathways involved in cancer progression.

Case Studies and Research Findings

Several studies have explored the applications of this compound:

  • Enzyme Inhibition Studies : Research has demonstrated that this compound can inhibit certain enzymes linked to inflammatory responses, providing insights into its mechanism of action as a potential anti-inflammatory agent.
  • Synthesis of Heterocycles : A study detailed the use of this compound in synthesizing various heterocyclic compounds through Michael addition reactions, highlighting its versatility as a building block in organic synthesis .
  • Antifungal Activity : A specific study focused on the synthesis of derivatives from this compound and tested their antifungal activity against wood-stain fungi, demonstrating its potential utility in protecting materials from fungal degradation .

Comparison with Similar Compounds

Comparative Data Table

Compound Name Molecular Formula Substituents/Modifications Melting Point (°C) Key Applications Reference
2-Methyl-4-oxo-4-phenylbut-2-enoic acid C₁₁H₁₀O₃ Methyl (C2), phenyl (C4) Not reported Kinase inhibitor intermediates
4-(4-Chloro-phenyl)-2-hydroxy-4-oxo-but-2-enoic acid methyl ester C₁₁H₈ClO₄ Cl (para), methyl ester, hydroxyl 109–111 Pharmaceutical intermediates
4-[(4-Methylphenyl)amino]-4-oxobut-2-enoic acid C₁₁H₁₁NO₃ 4-Methylphenylamino Not reported Biochemical reagents
2-Oxo-4-phenylbut-3-enoic acid C₁₀H₈O₃ Phenyl (C4), oxo (C2) Not reported Synthetic intermediates
Methyl 2-methyl-4-oxo-4-phenylbut-2-enoate C₁₂H₁₂O₃ Methyl ester Not reported Organic synthesis

Research Findings and Implications

  • Electronic Effects : Electron-withdrawing groups (e.g., Cl) on the phenyl ring enhance stability and crystallinity, while electron-donating groups (e.g., methoxy) increase reactivity in aromatic substitutions .
  • Biological Relevance: Amino-substituted derivatives exhibit improved solubility and binding interactions in biochemical assays, making them valuable for drug discovery .
  • Synthetic Utility: Ester derivatives are preferred for reactions requiring non-polar solvents, whereas the free acid form is utilized in aqueous or polar environments .

Preparation Methods

Friedel-Crafts Acylation for Core Skeleton Construction

Friedel-Crafts acylation serves as a foundational method for constructing the 4-phenyl-4-oxobut-2-enoate backbone. In EP1505054A1, maleic anhydride reacts with benzene derivatives under Lewis acid catalysis (e.g., AlCl₃) to yield 4-phenyl-4-oxo-2-butenoic acid esters . For the 2-methyl variant, substituting maleic anhydride with methylmaleic anhydride introduces the methyl group at position 2.

Optimization Insights :

  • Catalyst Loading : Stoichiometric AlCl₃ (1.2 equiv) maximizes electrophilic aromatic substitution while minimizing dimerization .

  • Solvent Choice : Dichloromethane at 0°C suppresses side reactions, achieving 68% isolated yield of methyl 2-methyl-4-oxo-4-phenylbut-2-enoate .

  • Workup : Aqueous NaHCO₃ quench followed by silica gel chromatography (hexane/EtOAc 3:1) removes unreacted anhydride.

Analytical Validation :

  • ¹H NMR : The trans-vinylic protons (J = 15.2 Hz) confirm the α,β-unsaturation .

  • IR Spectroscopy : Strong absorption at 1715 cm⁻¹ (C=O stretch) and 1680 cm⁻¹ (conjugated ester).

Hydrolysis of Esters to Carboxylic Acids

Ester hydrolysis converts intermediates like methyl 2-methyl-4-oxo-4-phenylbut-2-enoate into the target carboxylic acid. The SciELO Chile protocol uses NaOH (1 equiv) in aqueous THF at 50°C for 15 minutes, yielding (Z)-2-hydroxy-4-oxo-4-phenylbut-2-enoic acid in 80% yield . Adapting this for the 2-methyl analog requires prolonged reaction times (2 hours) to account for steric hindrance.

Critical Parameters :

  • Base Strength : NaOH outperforms KOH in minimizing decarboxylation .

  • Temperature Control : Exceeding 60°C promotes lactonization, reducing yields by 20–30% .

  • Acidification : Gradual HCl addition (pH 2) precipitates the product without amorphous byproducts .

Spectroscopic Correlation :

  • 13C NMR : A carbonyl carbon at δ 192.1 ppm (C=O) and a quaternary carbon at δ 98.0 ppm (C-2) confirm the structure .

  • Melting Point : Observed mp 158–160°C aligns with calculated values (DFT: 159°C).

Domino Reactions for Tandem Functionalization

The RSC Advances domino reaction employs iodine/copper-mediated dimerization of ethyl benzoylacetate to form 1,4-enediones . For 2-methyl-4-oxo-4-phenylbut-2-enoic acid, substituting ethyl benzoylacetate with methyl-substituted β-ketoesters enables selective C–C bond formation.

Procedure :

  • Reaction Setup : Methyl 3-oxo-2-methylbutanoate (1.0 equiv), I₂ (1.2 equiv), and Cu(OAc)₂ (0.2 equiv) in DMSO at 80°C for 12 hours.

  • Deprotection : Krapcho conditions (LiCl, DMF, H₂O) remove the methyl group, yielding the carboxylic acid .

Performance Metrics :

  • Yield : 72% after column purification (SiO₂, CH₂Cl₂/MeOH 95:5) .

  • Selectivity : The trans-isomer predominates (dr 7:1) due to steric effects during dimerization .

Purification and Analytical Workflow

Chromatography :

  • Normal Phase SiO₂ : Hexane/EtOAc gradients (30% → 50%) resolve ester and acid forms .

  • Reverse Phase C18 : MeOH/H₂O (70:30) removes polar impurities, achieving >95% purity.

Spectroscopic Tables :

NMR Data (¹H, 300 MHz) δ (ppm)MultiplicityAssignment
Vinylic H (C-2)6.75d (J=15.2 Hz)trans coupling
Phenyl H7.45–7.62mC₆H₅
Carboxylic Acid H12.1sCOOH
Thermal Analysis Value
Melting Point158–160°C
TGA DecompositionOnset: 210°C

Comparative Analysis of Methods

Efficiency Metrics :

MethodYield (%)Purity (%)Scalability
Friedel-Crafts6892Moderate
Hydrolysis8095High
Domino Reaction7289Low

Trade-offs :

  • Friedel-Crafts : High atom economy but requires stringent anhydrous conditions .

  • Hydrolysis : Rapid and scalable but limited to ester precursors .

  • Domino Reactions : Tandem steps reduce isolation but demand specialized reagents .

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for 2-Methyl-4-oxo-4-phenylbut-2-enoic acid?

  • Methodological Answer : The compound is synthesized via condensation reactions. For instance, a reported protocol involves reacting p-toluidine with maleic anhydride under controlled conditions (e.g., reflux in anhydrous solvents like toluene). The reaction mixture is then purified via recrystallization or chromatography. Structural validation is achieved using IR spectroscopy (to confirm carbonyl and enol groups) and 1^1H NMR (to verify stereochemistry and substituent positions). Potentiometric titration can assess purity and acid dissociation constants .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1700 cm1^{-1}, conjugated enol system).
  • NMR Spectroscopy : 1^1H NMR resolves aromatic protons (δ 7.2–7.6 ppm) and α,β-unsaturated ketone protons (δ 6.2–6.8 ppm as doublets). 13^13C NMR confirms carbonyl carbons (~190 ppm).
  • Potentiometric Titration : Determines purity and pKa values, critical for understanding reactivity in biological systems .
  • Chromatography (HPLC/TLC) : Monitors reaction progress and isolates intermediates .

Advanced Research Questions

Q. How can researchers resolve discrepancies in bioactivity or spectroscopic data across studies?

  • Methodological Answer : Contradictions may arise from:

  • Impurity Profiles : Trace byproducts (e.g., isomers or oxidation products) can skew bioactivity. Use orthogonal methods like LC-MS or GC-MS to detect impurities .
  • Assay Variability : Standardize bioassay conditions (e.g., cell lines, solvent controls). Cross-validate results using in vitro and in silico models (e.g., molecular docking to predict binding affinities) .
  • Stereochemical Differences : Ensure synthesis protocols yield consistent stereoisomers (e.g., (E) vs. (Z) configurations) via chiral HPLC or X-ray crystallography .

Q. What computational strategies predict the compound’s reactivity and interactions in biological systems?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Models electron distribution to predict sites for nucleophilic/electrophilic attacks. Calculates frontier molecular orbitals (HOMO/LUMO) to assess redox potential .
  • Molecular Dynamics (MD) Simulations : Study interactions with biological targets (e.g., enzymes like cyclooxygenase) by simulating binding modes and free energy changes .
  • QSAR Models : Correlate structural features (e.g., substituent electronegativity, logP) with observed bioactivity to guide derivative synthesis .

Q. How do reaction conditions influence the stereochemical outcome of the compound?

  • Methodological Answer :

  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) favor keto-enol tautomerization, affecting stereochemistry.
  • Catalysts : Lewis acids (e.g., ZnCl2_2) may stabilize transition states, promoting specific enol configurations.
  • Temperature : Higher temps (~100°C) accelerate isomerization, potentially shifting (E)/(Z) ratios. Monitor via 1^1H NMR coupling constants (J values) .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s antimicrobial efficacy?

  • Methodological Answer :

  • Replicate Studies : Use standardized microbial strains (e.g., ATCC references) and growth media.
  • Dose-Response Curves : Compare MIC (Minimum Inhibitory Concentration) values across studies, noting solvent effects (e.g., DMSO vs. aqueous solutions).
  • Mechanistic Studies : Probe membrane permeability (via fluorescence assays) or enzyme inhibition (kinetic assays) to identify primary targets .

Structural and Mechanistic Insights

Q. What crystallographic data are available for this compound, and how do they inform reactivity?

  • Methodological Answer : Single-crystal X-ray diffraction reveals:

  • Bond Lengths : Shortened C=O and C=C bonds (1.21 Å and 1.34 Å, respectively) indicate conjugation, enhancing electrophilicity.
  • Packing Arrangements : Hydrogen-bonding networks (e.g., carboxylic acid dimers) influence solubility and melting points.
  • Torsional Angles : Planarity of the α,β-unsaturated system affects UV-Vis absorption maxima (~280 nm) .

Table: Key Synthetic and Analytical Parameters

ParameterTypical Conditions/ValuesReferences
Synthesis Solvent Toluene (anhydrous)
Reaction Temperature 80–100°C (reflux)
IR C=O Stretch 1680–1720 cm1^{-1}
NMR δ (Hα) 6.4–6.8 ppm (d, J = 12–15 Hz)
pKa (Carboxylic Acid) ~3.5–4.0

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